molecular formula C10H18N5O19P5 B1234930 Pppapp CAS No. 53951-06-7

Pppapp

Cat. No.: B1234930
CAS No.: 53951-06-7
M. Wt: 667.14 g/mol
InChI Key: BEZXPSZCIDIMAS-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pppapp, also known as this compound, is a useful research compound. Its molecular formula is C10H18N5O19P5 and its molecular weight is 667.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

53951-06-7

Molecular Formula

C10H18N5O19P5

Molecular Weight

667.14 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(31-38(25,26)32-35(17,18)19)4(30-10)1-29-37(23,24)34-39(27,28)33-36(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

BEZXPSZCIDIMAS-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N

53951-06-7

Related CAS

53951-06-7 (Parent)
53951-06-7 (unspecified hydrochloride salt)

Synonyms

adenosine 5'-triphosphate 3'-diphosphate
adenosine 5'-triphosphate 3'-diphosphate, lithium salt
adenosine 5'-triphosphate 3'-diphosphate, sodium salt
pppApp

Origin of Product

United States

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